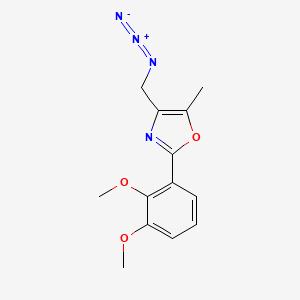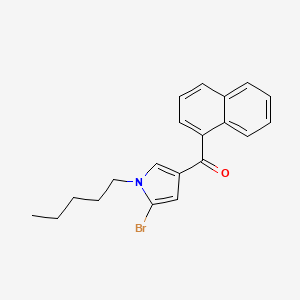
(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Übersicht
Beschreibung
5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, also known as 5-Bromo-1-pentyl-1H-pyrrol-3-yl)naphthalene, is an organic compound with a wide range of applications in scientific research. It is a derivative of naphthalene, a naturally occurring organic compound, and is widely used in organic synthesis. 5-Bromo-1-pentyl-1H-pyrrol-3-yl)naphthalene has been studied for its potential use in medicinal chemistry, as a precursor to pharmaceuticals, and in other areas of research.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Analysis
- The compound (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is related to a class of compounds identified in various studies. For example, Nakajima et al. (2011) identified similar naphthoylindoles used as adulterants in herbal products. They used techniques like liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) for identification and quantification (Nakajima et al., 2011).
Pharmacological Effects
- Compounds structurally related to (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone have been studied for their pharmacological effects. For example, Chimalakonda et al. (2012) investigated the cytochrome P450-mediated oxidative metabolism of similar synthetic cannabinoids, focusing on their affinity and activity at cannabinoid receptors (Chimalakonda et al., 2012).
Analytical Techniques
- Advanced analytical techniques are employed to detect and quantify similar compounds. Teske et al. (2010) described a method for detecting naphthalen-1-yl-(1-pentylindol-3-yl)methanone (a related compound) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) (Teske et al., 2010).
Potential for Misuse
- Some studies highlight the misuse of structurally similar compounds. Nakajima et al. (2011) identified and quantified two benzoylindoles and three naphthoylindoles, including JWH-122 which is structurally similar, as adulterants in illegal products (Nakajima et al., 2011).
Environmental Impact
- The environmental impact of similar compounds is also a subject of research. Borova et al. (2015) conducted a study on the multi-residue determination of synthetic cannabinoids in wastewater, highlighting the presence and effects of these compounds in the environment (Borova et al., 2015).
Legal and Regulatory Aspects
- Legal and regulatory aspects of similar compounds are also discussed in scientific literature. For example, the DEA's final order on the temporary scheduling of three synthetic cannabinoids into schedule I is relevant to understanding the regulatory status of these compounds (Norek, 2015).
Eigenschaften
IUPAC Name |
(5-bromo-1-pentylpyrrol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO/c1-2-3-6-12-22-14-16(13-19(22)21)20(23)18-11-7-9-15-8-4-5-10-17(15)18/h4-5,7-11,13-14H,2-3,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMFYEMDLQQLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693739 | |
| Record name | (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
CAS RN |
914458-53-0 | |
| Record name | (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



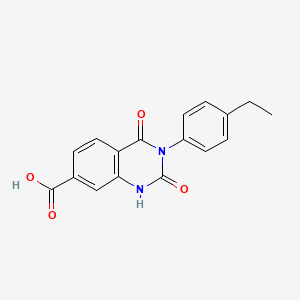
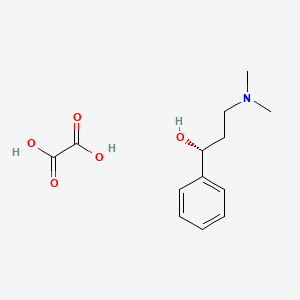
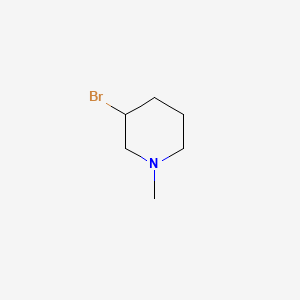
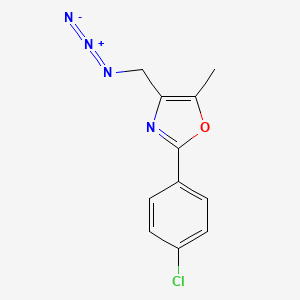
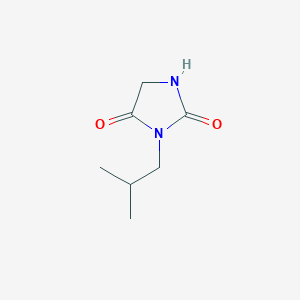
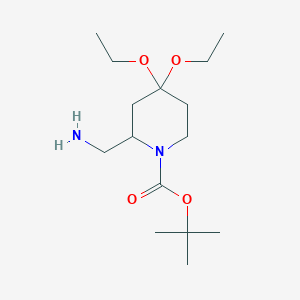
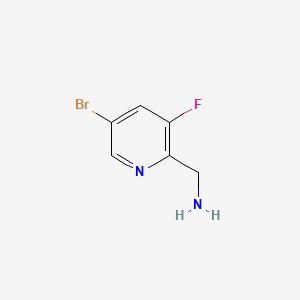
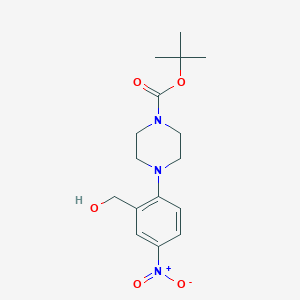
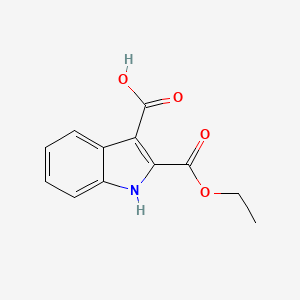
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)
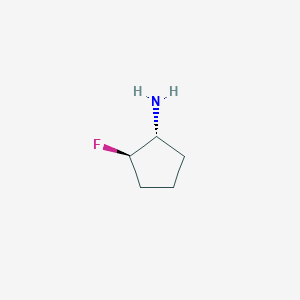
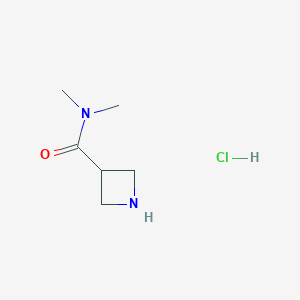
![N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine](/img/structure/B1394522.png)
